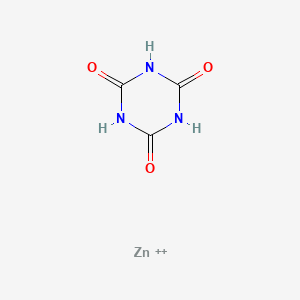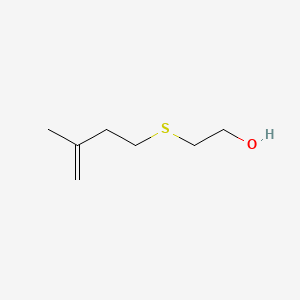
4,4'-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid is an organic compound with the molecular formula C16H10Cl4O6 It is a derivative of benzoic acid, characterized by the presence of two 3,5-dichlorobenzoic acid moieties connected via an ethylene glycol linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid typically involves the reaction of 3,5-dichlorobenzoic acid with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学研究应用
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its action may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dibenzoic acid: Similar structure but lacks the chlorine atoms.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Different functional groups and applications.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Different ester linkages and uses.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The ethylene glycol linker also imparts flexibility to the molecule, allowing it to adopt various conformations and interact with different molecular targets.
属性
CAS 编号 |
69489-72-1 |
|---|---|
分子式 |
C16H10Cl4O6 |
分子量 |
440.1 g/mol |
IUPAC 名称 |
4-[2-(4-carboxy-2,6-dichlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C16H10Cl4O6/c17-9-3-7(15(21)22)4-10(18)13(9)25-1-2-26-14-11(19)5-8(16(23)24)6-12(14)20/h3-6H,1-2H2,(H,21,22)(H,23,24) |
InChI 键 |
NDWFEBIZSZASBK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OCCOC2=C(C=C(C=C2Cl)C(=O)O)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















